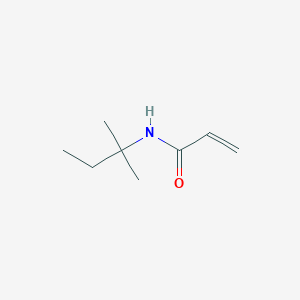

N-(2-Methylbutan-2-yl)prop-2-enamide

Description

Properties

CAS No. |

3729-16-6 |

|---|---|

Molecular Formula |

C8H15NO |

Molecular Weight |

141.21 g/mol |

IUPAC Name |

N-(2-methylbutan-2-yl)prop-2-enamide |

InChI |

InChI=1S/C8H15NO/c1-5-7(10)9-8(3,4)6-2/h5H,1,6H2,2-4H3,(H,9,10) |

InChI Key |

UGHVZLXVTYMJBC-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)NC(=O)C=C |

Origin of Product |

United States |

Comparison with Similar Compounds

N-(2-Arylethyl)-2-methylprop-2-enamides

Structural Differences : These compounds feature an aromatic (aryl) group linked via an ethyl chain to the acrylamide nitrogen (e.g., N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide), contrasting with the aliphatic 2-methylbutan-2-yl group in the target compound.

Properties and Applications :

- Synthesis : High yields (46–94%) via N-acylation of substituted phenethylamines .

- Adsorption : Aryl groups enable π-π interactions, granting MIPs high affinity for aromatic biomolecules (imprinting factors: 2.47–2.50) .

- Morphology : Polymers derived from these compounds exhibit BET surface areas >200 m²/g, suitable for molecular recognition .

Comparison :

- The target compound lacks aromaticity, reducing π-π interactions but increasing hydrophobicity (predicted LogP ~2.5 vs. aryl derivatives’ LogP ~3.0–3.5).

- Steric hindrance from the branched alkyl may reduce polymerization efficiency compared to linear aryl-ethyl analogs.

Trifluoromethyl-Substituted Enamides (e.g., )

Structural Differences : Compounds like (2E)-N-(4-fluorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide feature electron-withdrawing substituents (F, CF₃) on aromatic rings.

Properties and Applications :

Comparison :

- LogP for fluorinated analogs ranges from 3.5–4.5, higher than the target’s estimated 2.5.

N-[(Dialkylamino)methyl]methacrylamides ()

Structural Differences: These contain amino groups (e.g., N-[(dimethylamino)methyl]prop-2-enamide), introducing basicity and hydrogen-bonding capacity. Properties and Applications:

Comparison :

Aliphatic Analogs (e.g., N-(butan-2-yl)-2-methylpropanamide, )

Structural Differences : The closest analog replaces the acrylamide’s double bond with a single bond (propanamide vs. prop-2-enamide).

Properties :

Comparison :

- The acrylamide’s double bond in the target compound enables polymerization (e.g., for MIPs), unlike the saturated analog.

Data Tables

Table 1: Structural and Physical Properties

| Compound | Molecular Weight (g/mol) | Substituent | LogP (Predicted) | Key Applications |

|---|---|---|---|---|

| N-(2-Methylbutan-2-yl)prop-2-enamide | 141.22 | Branched alkyl | ~2.5 | MIPs, Hydrophobic matrices |

| N-(2-(4-Bromophenyl)ethyl)-2-methylprop-2-enamide | 296.19 | Aryl (Br-substituted) | ~3.2 | Biomolecule adsorption |

| (2E)-N-(4-Fluorophenyl)-3-[4-(CF₃)phenyl]prop-2-enamide | 363.30 | Aryl (F, CF₃) | ~3.8 | Antimicrobial agents |

| N-[(Dimethylamino)methyl]prop-2-enamide | 142.20 | Aminoalkyl | ~1.0 | pH-responsive materials |

Q & A

Q. How do advanced NMR techniques (NOESY, DOSY) elucidate solution-phase dynamics?

- Methodological Answer :

- NOESY : Identify through-space correlations to confirm E/Z isomerism .

- DOSY : Measure diffusion coefficients to detect aggregation (e.g., in DMSO-d) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.